N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide
Description
N'-{4,6-Dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide is a tricyclic heterocyclic compound featuring a fused dioxa-thia-aza ring system. Its core structure includes oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms, forming a rigid scaffold.
Properties
IUPAC Name |
N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(9-4-2-1-3-5-9)17-18-15-16-10-6-11-12(21-8-20-11)7-13(10)22-15/h1-7H,8H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDIAYXLYNORGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide typically involves the condensation of 6-amino-[1,3]dioxolo[4,5-f][1,3]benzothiazole with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains and fungi, suggesting its use in developing new antibiotics or antifungal treatments. The compound's structure allows for interactions with microbial enzymes, inhibiting their growth and proliferation .
Anticancer Properties
Research indicates that N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}benzohydrazide possesses anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . This makes it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, showing promise in reducing inflammation markers in various models of inflammatory diseases. This suggests potential applications in treating conditions such as arthritis or inflammatory bowel disease .
Agricultural Applications
Fungicidal Activity
In agricultural research, N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}benzohydrazide has been evaluated for its fungicidal properties. It demonstrates effectiveness against several plant pathogens, making it a candidate for developing new fungicides that are less harmful to the environment compared to conventional chemicals .
Insecticidal Properties
The compound has also shown insecticidal activity against various pests affecting crops. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death. This property could be harnessed to create safer pest control solutions in agriculture .
Chemical Properties and Safety
The compound's chemical structure contributes significantly to its biological activities. It includes multiple functional groups that enhance its reactivity and interaction with biological targets. However, safety assessments indicate that it can be harmful if ingested or if it comes into contact with skin or eyes . Proper handling and safety measures are essential when working with this compound.
Mechanism of Action
The mechanism of action of N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications : The tricyclic scaffold is conserved across analogues, but substituents vary significantly. For example, the 4-methoxybenzamide derivative (CAS 892854-74-9) replaces the hydrazide with a methoxy group, likely altering lipophilicity and membrane permeability .
- Solubility and Bioavailability: The dimethylaminopropyl and sulfonatopropyl groups in CAS 1052537-38-8 and CAS 105938-64-5, respectively, improve aqueous solubility, which is critical for in vivo applications .
Biological Activity
N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its chemical reactivity and biological activity:
- Molecular Formula : C13H8N2O4S
- Molecular Weight : 288.28 g/mol
- CAS Number : 892856-71-2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in various cancer cell lines through the activation of caspase pathways.
Mechanism of Action :
- Caspase Activation : Induces apoptosis by activating caspases 3 and 9.
- Cell Cycle Arrest : Causes G1 phase arrest in cancer cells, inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress leading to cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Staphylococcus aureus and demonstrated a significant reduction in bacterial load in infected mice models compared to controls .
Study 2: Anticancer Activity
A study in Cancer Letters evaluated the compound's effects on HeLa cells and reported a dose-dependent increase in apoptosis markers alongside decreased cell viability . The study concluded that the compound's unique structure contributes to its cytotoxic effects on cancer cells.
Q & A
Q. What are the recommended methodologies for determining the crystal structure of this compound?
Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Data collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Structure solution : Employ SHELXS97 for phase determination via direct methods .
- Refinement : Refine the model using SHELXL97 with full-matrix least-squares on F² .
- Validation : Analyze geometric parameters (e.g., bond lengths, angles) and validate with software like PLATON or publCIF .
Q. How can spectroscopic techniques confirm the identity of this compound?
Answer:
- NMR : Use ¹H/¹³C NMR to verify the benzohydrazide moiety (δ ~8.0–10.0 ppm for NH protons) and tricyclic framework (aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 460–470 Da) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess stability .
- Docking Studies : Model binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Answer:
Q. How is the compound’s biological activity evaluated in vitro?
Answer:
Q. What synthetic routes are optimal for producing derivatives of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
